2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione
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Overview
Description
2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione is a complex organic compound with the molecular formula C21H19FN2O3 This compound is characterized by its unique structure, which includes a quinoline moiety and an isoindole dione group
Preparation Methods
The synthesis of 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione involves multiple steps. One common synthetic route includes the reaction of 6-fluoro-2-methyl-3,4-dihydroquinoline with a suitable acylating agent to introduce the oxopropan-2-yl group. This intermediate is then reacted with isoindole-1,3(2H)-dione under controlled conditions to yield the final product. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to enhance yield and purity .
Chemical Reactions Analysis
This compound undergoes various types of chemical reactions, including:
Oxidation: It can be oxidized using strong oxidizing agents to form corresponding quinoline derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride to yield reduced forms of the compound.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorine atom, to introduce different substituents. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles like amines. .
Scientific Research Applications
2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials with specific properties, such as fluorescence and conductivity
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar compounds to 2-[1-(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)-1-oxopropan-2-yl]-1H-isoindole-1,3(2H)-dione include:
Ferrocene: An organometallic compound with Fe-C bonds, known for its stability and unique bonding properties.
BaTiO3: A compound with dielectric properties, used in electronic devices. The uniqueness of this compound lies in its specific structure, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C21H19FN2O3 |
---|---|
Molecular Weight |
366.4 g/mol |
IUPAC Name |
2-[1-(6-fluoro-2-methyl-3,4-dihydro-2H-quinolin-1-yl)-1-oxopropan-2-yl]isoindole-1,3-dione |
InChI |
InChI=1S/C21H19FN2O3/c1-12-7-8-14-11-15(22)9-10-18(14)23(12)19(25)13(2)24-20(26)16-5-3-4-6-17(16)21(24)27/h3-6,9-13H,7-8H2,1-2H3 |
InChI Key |
KRPNKIPFHBXENJ-UHFFFAOYSA-N |
Canonical SMILES |
CC1CCC2=C(N1C(=O)C(C)N3C(=O)C4=CC=CC=C4C3=O)C=CC(=C2)F |
Origin of Product |
United States |
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